molecular formula C12H14N2O5 B8647358 Methyl 3-morpholino-5-nitrobenzoate

Methyl 3-morpholino-5-nitrobenzoate

Cat. No. B8647358
M. Wt: 266.25 g/mol
InChI Key: HGSSBJFGCAKQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-morpholino-5-nitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-morpholino-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-morpholino-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-morpholino-5-nitrobenzoate

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 3-morpholin-4-yl-5-nitrobenzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)9-6-10(8-11(7-9)14(16)17)13-2-4-19-5-3-13/h6-8H,2-5H2,1H3

InChI Key

HGSSBJFGCAKQNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester (Example 87b; 0.77 g, 2.5 mmol), 1,8-diazabicyclo[5,4,0]undec-7-ene (0.56 mL, 3.75 mL), and potassium bromide (1.09 g, 12.5 mmol) in methanol (25 mL) is stirred at 90° C. for 250 min. The cooled mixture is then added to hydrochloric acid (50 mL of 0.1 M) and extracted with ethyl acetate (3×100 mL). The combined extacts are washed with saturated aqueous sodium hydro-carbonate (2×25 mL), water (2×25 mL) and brine (2×50 mL), dried (MgSO4) and the solvent is evaporated off under reduced pressure to give the crude product which is purified by recrystallisation from ethyl acetate-hexane to afford the title compound as yellow crystalline solid.
Name
3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-bromo-5-nitrobenzoate (5 g, 19.23 mmol), morpholine (1.76 mL, 20.19 mmol), tris(dibenzylideneacetone)dipalladium (0) (1.32 g, 1.442 mmol), XPhos (1.38 g, 2.88 mmol), tripotassium phosphate (5.71 g, 26.9 mmol), and toluene (38.5 mL) was stirred overnight at 95° C. under nitrogen. Upon completion, the reaction was cooled to 23° C. and filtered over Celite. The filtrate was concd, and the crude material was purified by column chromatography (silica; 0-30% EtOAc in hexanes) to afford methyl 3-morpholino-5-nitrobenzoate as an orange amorphous solid. Mass Spectrum (ESI) m/e=267.2 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
38.5 mL
Type
solvent
Reaction Step One

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